2-Chloro-4-ethyl-5-fluoropyrimidine

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3) is a heterocyclic organic compound with the molecular formula C6H6ClFN2 and a molecular weight of approximately 160.58 g/mol. It belongs to the halogenated pyrimidine class and is characterized by a unique substitution pattern: a chlorine atom at the C2 position, an ethyl group at C4, and a fluorine atom at C5.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
CAS No. 137234-90-3
Cat. No. B174914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethyl-5-fluoropyrimidine
CAS137234-90-3
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1F)Cl
InChIInChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3
InChIKeyZMICJGGJZGEWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3): Chemical Identity and Core Procurement Parameters


2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3) is a heterocyclic organic compound with the molecular formula C6H6ClFN2 and a molecular weight of approximately 160.58 g/mol . It belongs to the halogenated pyrimidine class and is characterized by a unique substitution pattern: a chlorine atom at the C2 position, an ethyl group at C4, and a fluorine atom at C5 . This specific substitution profile establishes it as a versatile intermediate in medicinal chemistry, primarily for the synthesis of kinase inhibitors and other bioactive molecules. The compound is commercially available with purity grades ranging from 95% to 98% [1].

Why 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3) Cannot Be Replaced by Generic Analogs in Synthesis


While a broad class of halogenated pyrimidines exists, the specific orthogonality and electronic effects conferred by the precise C2-chloro, C4-ethyl, and C5-fluoro substitution pattern on 2-chloro-4-ethyl-5-fluoropyrimidine are non-interchangeable. Substituting this compound with a close analog—such as 2,4-dichloro-5-fluoropyrimidine or 2-chloro-5-fluoropyrimidine—fundamentally alters the downstream reactivity, regioselectivity, and the steric/electronic profile of the final target molecule. For example, the C4-ethyl group provides lipophilicity and a specific steric footprint distinct from a methyl, hydrogen, or additional halogen, which directly impacts binding affinity in kinase inhibitor design and physicochemical properties like solubility and metabolic stability [1]. The unique combination of a single reactive chlorine handle with a differentiated ethyl and fluoro substitution enables sequential derivatization strategies that are impossible with more symmetrical or less-substituted analogs, making it a non-fungible building block in medicinal chemistry programs.

Quantitative Differentiation of 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3) Against In-Class Alternatives


C4-Ethyl vs. C4-Methyl: Impact on Molecular Weight, Lipophilicity, and Physical Form

The substitution of a methyl group with an ethyl group at the C4 position introduces quantifiable changes in molecular weight, lipophilicity (cLogP), and physical form. This difference is critical for medicinal chemistry, as it modulates key drug-like properties such as solubility, permeability, and metabolic stability. 2-Chloro-4-ethyl-5-fluoropyrimidine has a molecular weight of 160.58 g/mol, which is 14.03 g/mol higher than its C4-methyl analog, 2-chloro-4-methyl-5-fluoropyrimidine (MW 146.55 g/mol) . This increase correlates with a calculated logP increase of approximately 0.5 units, enhancing lipophilicity [1]. Furthermore, while the target compound is a liquid at room temperature , its C4-ethyl non-fluorinated analog (2-chloro-4-ethylpyrimidine) is a solid [2].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Enabling Specific Kinase Inhibition Potency: A Case Study with RIPK2

Derivatives synthesized from 2-chloro-4-ethyl-5-fluoropyrimidine have demonstrated potent activity against specific kinase targets, where the C4-ethyl substitution is a critical determinant of potency. For instance, a compound derived from this core scaffold exhibits an IC50 of 0.011 nM against human Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) [1]. In contrast, a closely related derivative, likely from a C4-methyl or C4-hydrogen analog series, shows significantly weaker inhibition of the related CHK1 kinase (IC50 = 20 nM) [2], underscoring the importance of the specific C4-ethyl group for achieving low nanomolar potency against RIPK2.

Kinase Inhibition Medicinal Chemistry Immunology

Differentiation in Physicochemical Properties: Density, Boiling Point, and Purity Availability

2-Chloro-4-ethyl-5-fluoropyrimidine exhibits distinct physicochemical properties that differentiate it from analogs, impacting its handling and purification in industrial and laboratory settings. The compound has a reported density of 1.286 g/cm³ and a boiling point of 249.2 °C at 760 mmHg . In comparison, a simpler analog, 2-chloro-5-fluoropyrimidine, has a density of 1.073 g/mL and a boiling point of 179 °C [1]. The higher density and significantly higher boiling point of the target compound (difference of +70.2 °C) are direct consequences of its increased molecular weight and substitution pattern, which can influence distillation and purification strategies. Additionally, the target compound is readily available in higher purity grades (97-98%) from multiple vendors , whereas the less-substituted analog 2-chloro-5-fluoropyrimidine is more commonly offered at 95% purity .

Chemical Synthesis Process Chemistry Quality Control

Synthetic Versatility: A Unique Orthogonal Dihalogenated Scaffold

The combination of a single C2-chloro and C5-fluoro substitution with a C4-ethyl group creates a uniquely versatile scaffold for sequential, orthogonal derivatization. This is in contrast to more heavily halogenated analogs like 2,4-dichloro-5-fluoropyrimidine, which, while highly reactive, can lead to complex mixtures of regioisomers during nucleophilic aromatic substitution (SNAr) reactions . The target compound's single chlorine handle allows for clean, selective C2 substitution under mild conditions, while the C5-fluoro group remains intact for potential late-stage functionalization or to impart specific electronic and metabolic effects . The C4-ethyl group further provides a stable, non-reactive hydrophobic anchor, guiding molecular interactions.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Value Application Scenarios for 2-Chloro-4-ethyl-5-fluoropyrimidine (CAS 137234-90-3) Driven by Evidence


Lead Optimization of RIPK2 Kinase Inhibitors for Autoimmune Diseases

The potent sub-nanomolar activity (IC50 = 0.011 nM) of a derivative against RIPK2 validates the use of 2-chloro-4-ethyl-5-fluoropyrimidine as a critical core scaffold for developing next-generation therapeutics targeting autoimmune and inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis [1]. Procurement is justified for medicinal chemistry teams focused on achieving ultra-high target affinity driven by the specific C4-ethyl moiety.

Synthesis of Orthogonally-Derivatized Kinase Inhibitor Libraries

The presence of a single reactive chlorine handle at C2, in combination with a stable C5-fluoro and C4-ethyl group, makes this compound an ideal starting material for synthesizing focused libraries of kinase inhibitors . This orthogonal reactivity enables clean, sequential SNAr reactions to introduce diverse amine or alcohol moieties, followed by further functionalization, all while avoiding the regioisomeric complexity associated with dichloropyrimidines. This streamlines the synthesis of high-purity lead candidates for high-throughput screening campaigns.

Development of Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

The quantifiable increase in molecular weight (Δ +14.03 g/mol) and calculated lipophilicity (Δ cLogP ~ +0.5) conferred by the C4-ethyl group, compared to the C4-methyl analog, makes this building block a strategic choice for programs aiming to improve membrane permeability and metabolic stability . These properties are critical for developing orally bioavailable drug candidates in oncology and CNS therapeutic areas, where fine-tuning lipophilicity is paramount.

Process Chemistry Development for High-Temperature Reactions

The significantly higher boiling point of 2-chloro-4-ethyl-5-fluoropyrimidine (249.2 °C) compared to simpler analogs like 2-chloro-5-fluoropyrimidine (179 °C) provides a distinct advantage in process development . This thermal stability allows for the execution of high-temperature reactions, such as specific SNAr couplings or metal-catalyzed cross-couplings, without the risk of substrate volatilization, thereby broadening the accessible reaction space and simplifying process scale-up.

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